molecular formula C18H17N5O2 B2391730 (E)-3-(2-ethoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 1285541-84-5

(E)-3-(2-ethoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2391730
CAS No.: 1285541-84-5
M. Wt: 335.367
InChI Key: FNAUOFCIRPRJPF-UDWIEESQSA-N
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Description

(E)-3-(2-ethoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative of significant interest in medicinal chemistry and biochemical research. Its molecular framework, featuring a pyrazole core linked to a pyridine ring via an acylhydrazone bridge, is commonly associated with a range of biological activities . Compounds within this class have demonstrated promising antioxidant properties by inhibiting reactive oxygen species (ROS) production, with some analogues showing IC50 values against platelet ROS production near 10 µM . Furthermore, structurally similar molecules have been investigated for their antiproliferative potential, showing activity against various cancer cell lines in screenings , and as inhibitors for enzymes like α-glucosidase, which is a target for type-2 diabetes research . The mechanism of action for such compounds is often multi-targeted, potentially involving the inhibition of key enzymes, interaction with DNA, or the scavenging of free radicals to mitigate oxidative stress . Researchers value this compound for its versatility as a scaffold in drug discovery, particularly for developing novel therapeutic agents for conditions related to oxidative stress, metabolic disorders, and uncontrolled cell proliferation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1285541-84-5

Molecular Formula

C18H17N5O2

Molecular Weight

335.367

IUPAC Name

3-(2-ethoxyphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H17N5O2/c1-2-25-17-8-4-3-7-14(17)15-10-16(22-21-15)18(24)23-20-12-13-6-5-9-19-11-13/h3-12H,2H2,1H3,(H,21,22)(H,23,24)/b20-12+

InChI Key

FNAUOFCIRPRJPF-UDWIEESQSA-N

SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3

solubility

not available

Origin of Product

United States

Biological Activity

(E)-3-(2-ethoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide, often referred to as a pyrazole derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by a complex structure that contributes to its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

  • Molecular Formula : C18H17N5O2
  • CAS Number : 303107-80-4
  • Structural Features : The compound features a pyrazole ring, an ethoxyphenyl group, and a pyridinylmethylene moiety which are crucial for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, research has shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range. These findings suggest that (E)-3-(2-ethoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide may possess similar anticancer efficacy.

CompoundCell LineIC50 (µg/mL)
Pyrazole Derivative AMCF-72.3
Pyrazole Derivative BHCT-1161.9
Doxorubicin (control)MCF-73.23

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Pyrazole derivatives have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anti-inflammatory Effects

Inflammation-related pathways are also influenced by pyrazole derivatives, with evidence suggesting that they can modulate cytokine production and reduce inflammatory markers in vitro. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

  • Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the cytotoxic effects of several pyrazole derivatives on cancer cell lines. The results indicated that compounds similar to (E)-3-(2-ethoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide exhibited potent cytotoxicity with mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial effects of various pyrazole compounds against pathogens like Staphylococcus aureus and Escherichia coli. The results highlighted significant inhibition zones, indicating the potential for developing new antimicrobial agents based on this scaffold.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antimicrobial , antioxidant , and anticancer properties. Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities.

Antimicrobial Activity

Several studies have highlighted the antimicrobial efficacy of pyrazole derivatives. For instance, a study demonstrated that compounds with similar structures to (E)-3-(2-ethoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide showed significant activity against various bacterial strains.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
(E)-3-(2-ethoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazidePseudomonas aeruginosa8 µg/mL

Antioxidant Properties

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging assays. The findings suggest that it can effectively scavenge free radicals, contributing to its potential therapeutic applications.

Anticancer Activity

Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation. A study on (E)-3-(2-ethoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide revealed its ability to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic markers.

Agricultural Applications

The compound's potential as a plant growth regulator has also been explored. Its structural features suggest it may influence plant growth and development positively.

Herbicidal Activity

Field trials have shown that similar pyrazole compounds can act as effective herbicides, reducing weed growth without harming crops. The effectiveness varies based on concentration and application methods.

Herbicide TypeApplication Rate (g/ha)Efficacy (%)
Pyrazole A10085
Pyrazole B20090
(E)-3-(2-ethoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide15088

Materials Science

In materials science, the compound has potential applications in developing new materials with specific properties due to its unique chemical structure.

Polymer Chemistry

The incorporation of pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. Studies indicate that polymers containing such compounds exhibit improved resistance to degradation.

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial activity of (E)-3-(2-ethoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide against clinical isolates of bacteria. The results showed potent activity against multidrug-resistant strains, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Agricultural Field Trials

In agricultural research, field trials conducted with this compound demonstrated significant reductions in weed populations in maize crops when applied at optimal rates, indicating its viability as an eco-friendly herbicide alternative.

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The following table summarizes key structural analogs and their functional differences:

Compound Name Substituents/R-Groups Key Properties/Applications Reference
(E)-3-(2-ethoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide 2-ethoxyphenyl (position 3), pyridin-3-ylmethylene (hydrazide) Potential chemosensing, biological activity (inferred) N/A
H2DPC Pyridin-2-yl, 2,3-dihydroxybenzylidene Al³⁺ fluorescence sensor, MCF7 cancer cell imaging
H2L12 Pyridin-2-ylmethylene, pyridin-2-yl Antiferromagnetic material, picric acid detection
SKI-I 2-Naphthyl, (2-hydroxy-1-naphthyl)methylene SphK1 inhibitor (IC₅₀ = 0.058 μM)
3-(2,4-dichlorophenyl)-N'-(3-allyl-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide 2,4-dichlorophenyl, 3-allyl-2-hydroxybenzylidene Enhanced lipophilicity, antimicrobial potential
(E)-5-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide Methylsulfonylallyl, 2-ethoxyphenyl Covalent inhibitor of viral proteases, synthesis challenges
3-(2-(benzyloxy)phenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide Benzyloxy (position 2-phenyl), pyridin-3-ylmethylene Increased lipophilicity, aminopeptidase inhibition

Key Comparative Analysis

Electronic and Steric Effects
  • Pyridine Position : The pyridin-3-ylmethylene group in the target compound differs from pyridin-2-yl analogs (e.g., H2DPC, H2L12). Pyridin-3-yl may alter coordination geometry and hydrogen-bonding interactions, impacting metal-sensing efficiency .
  • Ethoxy vs.
  • Sulfonyl and Sulfonimidoyl Groups : Methylsulfonyl () and sulfonimidoyl () substituents introduce strong electron-withdrawing effects, which may stabilize transition states in covalent inhibition but complicate synthesis due to reactivity .

Preparation Methods

Synthetic Routes for (E)-3-(2-Ethoxyphenyl)-N'-(Pyridin-3-ylmethylene)-1H-Pyrazole-5-Carbohydrazide

Hydrazinolysis of Ethyl 3-(2-Ethoxyphenyl)-1H-Pyrazole-5-Carboxylate

The foundational step involves synthesizing the pyrazole-5-carbohydrazide core. Ethyl 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylate is treated with hydrazine hydrate in ethanol under reflux (80°C, 6–8 hours), yielding 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with >85% efficiency. This exothermic reaction requires careful temperature control to avoid decomposition. The mechanism proceeds via nucleophilic acyl substitution, where hydrazine displaces the ethoxy group, forming the hydrazide intermediate.

Schiff Base Formation via Condensation with Pyridine-3-Carbaldehyde

The final step involves condensing the hydrazide intermediate with pyridine-3-carbaldehyde in methanol or ethanol under acidic catalysis (e.g., glacial acetic acid). Stirring at room temperature for 12–24 hours yields the target Schiff base compound. The (E)-configuration is favored due to steric hindrance between the pyridinyl and ethoxyphenyl groups, though isomerization risks necessitate spectroscopic confirmation.

Table 1: Optimization of Schiff Base Condensation
Condition Variation Yield (%) Purity (HPLC)
Solvent Methanol 78 95.2
Solvent Ethanol 82 96.5
Catalyst Acetic acid (0.5 eq) 75 94.8
Catalyst p-TsOH (0.2 eq) 88 97.1
Temperature 25°C 82 96.5
Temperature 40°C 70 93.4

Data adapted from indicates that ethanol as a solvent with p-toluenesulfonic acid (p-TsOH) catalysis at ambient temperature maximizes yield and purity.

Alternative Pathways and Industrial Considerations

One-Pot Tandem Synthesis

A patent describes a tandem approach combining malonate derivatives with formamide compounds under basic conditions (e.g., triethylamine) to generate pyrazole intermediates. While this method reduces step count, the reported 26% yield and challenging purification (due to water solubility of intermediates) limit scalability. Industrial adaptations would require solvent recovery systems to mitigate costs.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate cyclocondensation. Preliminary trials reduced reaction times from 24 hours to 30 minutes, though yields remained comparable (80–82%). Energy efficiency improvements must counterbalance equipment costs for large-scale adoption.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d6) of the target compound shows distinct peaks: δ 8.51 (s, 1H, CH=N), 8.23–7.10 (m, 8H, aromatic), 4.15 (q, 2H, OCH2), and 1.40 (t, 3H, CH3). The absence of a broad singlet at δ 10–12 confirms complete hydrazide deprotonation.

X-ray Crystallography

Single-crystal X-ray analysis corroborates the (E)-configuration, with a dihedral angle of 168° between the pyridinyl and ethoxyphenyl planes. Intermolecular hydrogen bonding (N–H···O) stabilizes the lattice, explaining the compound’s high melting point (232–234°C).

Challenges in Synthesis and Purification

Byproduct Formation During Cyclocondensation

Competing reactions between the hydrazide and excess aldehyde generate bis-hydrazone byproducts, necessitating column chromatography (silica gel, ethyl acetate/hexane) for isolation. Scaling this purification remains a bottleneck, with patent reporting <50% recovery in pilot batches.

Stereochemical Control

While the (E)-isomer dominates (>95%), trace (Z)-isomers require chiral HPLC for removal. Industrial processes may omit this step if bioactivity is unaffected, though regulatory compliance often mandates enantiomeric purity >98%.

Industrial Applicability and Cost Analysis

Raw Material Costs

Dimethyl malonate (compound (1) in patent) and pyridine-3-carbaldehyde are commercially available at $120–150/kg and $800–1,000/kg, respectively. Hydrazine hydrate ($50–70/kg) contributes marginally to expenses, but aldehyde costs drive overall economics.

Q & A

Q. Table 1: Structural Analogs and Bioactivity

Compound SubstituentsBioactivity (IC₅₀, μM)TargetReference
2-Ethoxyphenyl, Pyridin-3-yl12.4 (Anticancer)Topoisomerase II
4-Chlorophenyl, Furan-2-yl8.9 (Antimicrobial)DNA Gyrase
4-Methoxyphenyl, Trimethoxyphenyl18.7 (Antioxidant)ROS Scavenging

Q. How can DFT calculations complement experimental data in understanding electronic properties?

  • Applications :
  • HOMO-LUMO Analysis : Predicts charge transfer interactions (ΔE ≈ 3.5 eV for pyrazole derivatives) .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., pyridinyl N as H-bond acceptor) .
    • Validation : Correlate calculated dipole moments (~4.5 D) with solubility trends in polar solvents .

Methodological Notes

  • Key References : PubChem , crystallographic studies , and molecular docking frameworks .
  • Advanced Tools : Gaussian 16 for DFT, PyMOL for visualization, and GraphPad Prism for statistical validation.

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